5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c14-11-4-2-1-3-9(11)7-18-8-10-5-6-12(17-10)13(15)16/h1-6H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESNYYJKLUSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC=C(O2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid typically involves the following steps:
Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 2-fluorobenzyl chloride with a thiol compound, resulting in the formation of the 2-fluorobenzyl thioether intermediate.
Furoic Acid Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction with furoic acid, leading to the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, are likely to be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of furoic acid exhibit significant antimicrobial activities. For instance, compounds similar to 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain furoic acid derivatives had minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially serve as a lead compound for developing new antibacterial agents.
Antitubercular Activity
Another area of interest is the antitubercular activity of furoic acid derivatives. Research has highlighted that modifications to the furoic acid structure can enhance its activity against Mycobacterium tuberculosis, with some derivatives showing MIC values comparable to established drugs like isoniazid . This positions this compound as a candidate for further investigation in the treatment of tuberculosis.
Polymer Production
This compound can also be explored as a precursor for producing bio-based polymers. The production of furan-based dicarboxylic acids from furoic acid derivatives has gained attention due to their potential to replace petroleum-derived plastics. For example, the oxidative conversion of 5-hydroxymethylfurfural (HMF), a related compound, into furandicarboxylic acid (FDCA) is being studied extensively for its application in creating polyethylene furanoate (PEF), a sustainable alternative to polyethylene terephthalate (PET) .
Case Studies and Research Findings
- Antibacterial Activity Study : A study conducted by Gao et al. synthesized various furoic acid derivatives and tested them against multiple bacterial strains. The results indicated that specific modifications significantly enhanced antibacterial efficacy, suggesting similar potential for this compound .
- Antitubercular Compound Development : In another study, researchers focused on optimizing furoic acid derivatives for improved activity against drug-resistant strains of Mycobacterium tuberculosis. The findings demonstrated that structural variations could lead to compounds with enhanced therapeutic profiles .
- Polymer Synthesis Research : Recent advancements in the synthesis of FDCA from furoic acid derivatives have shown promise in developing biodegradable plastics. This research emphasizes the importance of exploring the polymerization potential of compounds like this compound within green chemistry frameworks .
Mechanism of Action
The mechanism of action of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and furoic acid moieties can participate in various biochemical reactions, influencing the activity of target proteins and pathways. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Thioether Derivatives
2-Chloro Analog: 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic Acid
- CAS : 696648-20-1
- Molecular Formula : C₁₃H₁₁ClO₃S
- Molecular Weight : 282.74 g/mol
- Key Differences :
- The chlorine atom at the 2-position of the benzyl group increases molar mass and alters electronic properties compared to fluorine.
- Density : 1.384 g/cm³ (predicted) vs. fluorine analog (data unavailable).
- pKa : 3.17 (predicted), similar to the fluorine derivative due to comparable electronegativity .
- Biological Impact : Chlorine’s larger atomic radius and weaker electron-withdrawing effect may reduce binding affinity to MetAP compared to fluorine .
4-Methyl Analog: 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic Acid
- CAS : 915923-20-5
- Molecular Formula : C₁₄H₁₄O₃S
- Molecular Weight : 262.32 g/mol
- Substitution at the 4-position (vs. 2-fluoro) disrupts the spatial alignment critical for MetAP inhibition, as 2-substituted phenyl groups are generally more active .
Heterocyclic and Disubstituted Derivatives
5-(2-Trifluoromethylphenyl)-2-furoic Acid
- CAS: Not provided (referred to as compound 19 in ).
- Activity : IC₅₀ = 0.15 μM against EcMetAP1 (Mn(II) cofactors), making it one of the most potent furoic acid derivatives .
- Key Differences :
- The 2-trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, improving enzyme binding compared to the 2-fluorobenzyl analog.
2,5-Dichlorophenyl Derivative
- Activity: IC₅₀ = 0.25 μM against EcMetAP1, demonstrating that disubstitution (2,5-dichloro) enhances potency over monosubstituted analogs .
- Structural Insight : The target compound’s single 2-fluoro substitution may limit activity compared to disubstituted derivatives.
Sulfur-Containing Modifications
5-{[(3-Methylbenzyl)thio]methyl}-2-furoic Acid
5-([(2-Cyanoethyl)sulfanyl]methyl)-2-furoic Acid
- CAS : 90564-11-7
- Molecular Formula: C₉H₉NO₃S
- Melting Point: 126–127°C (ethanol solv.)
- Key Differences: The cyanoethyl group replaces the benzyl moiety, drastically altering solubility and electronic properties. This compound’s lower molecular weight (211.24 g/mol) may reduce target affinity .
Substituent Effects on Activity
- Halogens : Fluorine > Chlorine in MetAP inhibition due to stronger electron-withdrawing effects and optimal atomic size for binding .
- Positional Substitution : 2-Substituted phenyl groups (e.g., 2-fluoro, 2-CF₃) outperform 3- or 4-substituted analogs in activity .
- Disubstitution : 2,5-Dichloro derivatives show enhanced activity, suggesting synergistic electronic effects .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa (Predicted) | Density (g/cm³) |
|---|---|---|---|
| 2-Fluorobenzyl derivative | 266.29 | ~3.1 | N/A |
| 2-Chlorobenzyl derivative | 282.74 | 3.17 | 1.384 |
| 4-Methylbenzyl derivative | 262.32 | N/A | N/A |
Biological Activity
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFOS
- Molecular Weight : 224.28 g/mol
The presence of the furoic acid moiety contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to furoic acid derivatives. For instance, modifications in the furan ring can enhance antibacterial properties against various pathogens. A comparative study indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Compound |
|---|---|---|
| Staphylococcus aureus | 25 | Levofloxacin (28 mm) |
| Escherichia coli | 22 | Ciprofloxacin (24 mm) |
| Bacillus subtilis | 20 | Ampicillin (21 mm) |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. In vitro assays demonstrated that derivatives of furoic acid can inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism is thought to involve the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Anticancer Potential
Emerging research indicates that furoic acid derivatives may exhibit anticancer activity. Studies have shown that certain modifications on the furan ring enhance cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several factors:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Molecular Docking Studies : Computational analyses suggest strong binding affinities with targets such as cyclooxygenase-2 (COX-2), which is implicated in inflammation .
- Reactive Oxygen Species (ROS) : Some studies indicate that furoic acid derivatives can modulate ROS levels, contributing to their anticancer and anti-inflammatory effects.
Case Studies
- Antibacterial Efficacy : A study reported the synthesis and evaluation of various furan derivatives, including this compound, demonstrating significant antibacterial activity against drug-resistant strains of Staphylococcus aureus.
- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, compounds structurally similar to this compound showed a reduction in inflammation by up to 50%, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis through mitochondrial pathways, suggesting its viability as a therapeutic agent in oncology .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid?
Answer:
The synthesis typically involves a nucleophilic substitution reaction between 2-furoic acid derivatives and 2-fluorobenzyl thiol precursors. Key steps include:
- Thioether formation : Reacting 5-(chloromethyl)-2-furoic acid with 2-fluorobenzylthiol in the presence of a base (e.g., K₂CO₃ or NaH) to facilitate the substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products like disulfides or unreacted starting materials .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the furoic acid moiety (δ ~6.3–7.2 ppm for furan protons) and the 2-fluorobenzyl group (δ ~4.5 ppm for SCH₂, aromatic fluorine coupling in 19F NMR) .
- HRMS : Confirm molecular ion [M+H]⁺ or [M−H]⁻ to verify molecular formula (e.g., C₁₄H₁₁FO₃S) .
- FT-IR : Identify carboxylic acid (O−H stretch ~2500–3000 cm⁻¹) and C=O (1690–1720 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Answer:
- HRMS validation : Discrepancies in molecular weight due to isotopic impurities (e.g., 35Cl vs. 37Cl in precursors) require high-resolution mass spectrometry for clarification .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve ambiguities in NMR assignments (e.g., regiochemistry of substitution) .
- 2D NMR (COSY, HSQC) : Map coupling interactions to distinguish overlapping signals in aromatic regions .
Advanced: What strategies are effective for isotopic labeling (e.g., 13C or 18F) in mechanistic studies?
Answer:
- 13C labeling : Introduce labeled precursors (e.g., 13C-enriched 2-furoic acid) during synthesis. Monitor incorporation via 13C NMR or isotope-ratio mass spectrometry .
- 18F radiolabeling : Use nucleophilic fluorination with K[18F]F/Kryptofix® 222 for PET imaging studies. Purify via HPLC (C18 column, acetonitrile/water) to achieve radiochemical purity >95% .
Basic: What biological targets or activities have been explored for this compound?
Answer:
- Enzyme inhibition : Preliminary studies on related thioether-containing furoic acids suggest potential activity against cyclooxygenase (COX) or microbial enzymes .
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess safety profiles .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Vary substituents : Modify the fluorobenzyl group (e.g., para- vs. ortho-fluoro) or replace the thioether with selenoether/sulfone groups to assess electronic effects .
- Bioisosteric replacement : Substitute the furoic acid with thiophene or pyrrole carboxylic acids to evaluate ring flexibility .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like kinases or GPCRs .
Basic: What are common impurities in synthesis, and how are they removed?
Answer:
- Unreacted precursors : Detect via TLC (Rf comparison) and remove via acid-base extraction (e.g., aqueous NaHCO₃ wash for furoic acid) .
- Oxidation byproducts (e.g., sulfones) : Minimize by conducting reactions under inert atmosphere (N₂/Ar) and using antioxidants like BHT .
- Purification : Employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for challenging separations .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Answer:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for targets like dihydrofolate reductase .
- Fluorescence quenching : Study binding to serum albumin (e.g., BSA) using Stern-Volmer plots to quantify affinity constants .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) and LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
